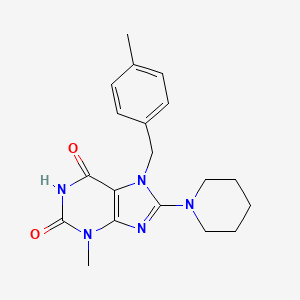

3-methyl-7-(4-methylbenzyl)-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-methyl-7-(4-methylbenzyl)-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound belonging to the purine family. This compound is characterized by its unique structure, which includes a purine core substituted with a methyl group, a 4-methylbenzyl group, and a piperidin-1-yl group. The compound’s diverse functional groups make it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-7-(4-methylbenzyl)-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One common approach starts with the preparation of the purine core, followed by the introduction of the methyl, 4-methylbenzyl, and piperidin-1-yl groups through various substitution reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product’s formation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques helps in scaling up the production while maintaining the compound’s purity and yield.

Análisis De Reacciones Químicas

Types of Reactions: 3-methyl-7-(4-methylbenzyl)-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Aplicaciones Científicas De Investigación

The compound 3-methyl-7-(4-methylbenzyl)-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione , also known as a derivative of purine, has garnered significant attention in scientific research due to its potential applications in various fields, particularly in pharmacology. This article provides a comprehensive overview of its applications, supported by relevant case studies and data tables.

Dipeptidyl Peptidase IV Inhibition

One of the primary applications of this compound is as a dipeptidyl peptidase IV (DPP-IV) inhibitor. DPP-IV inhibitors are crucial in the management of type 2 diabetes mellitus because they enhance the levels of incretin hormones, which help regulate glucose metabolism. Research has demonstrated that derivatives similar to this compound can significantly improve glycemic control in diabetic models by increasing glucagon-like peptide-1 (GLP-1) levels .

Anti-inflammatory Effects

The compound exhibits notable anti-inflammatory properties. Studies have shown that it can inhibit the activity of phosphodiesterase isoenzymes, which are involved in inflammatory processes. In vitro experiments indicated that it reduces the expression of pro-inflammatory cytokines in response to inflammatory stimuli such as interleukin 13 (IL-13) and transforming growth factor beta (TGF-β) .

Antioxidant Activity

Research has also highlighted the antioxidant capabilities of this compound. Using assays like DPPH (1,1-diphenyl-2-picrylhydrazyl), studies revealed that it effectively scavenges free radicals, suggesting potential applications in oxidative stress-related conditions.

Neuroprotective Potential

Emerging evidence suggests that purine derivatives may possess neuroprotective properties. The compound's ability to modulate cyclic AMP levels through phosphodiesterase inhibition could play a role in protecting neuronal cells from degeneration associated with diseases like Alzheimer's and Parkinson's .

Table 1: Summary of Biological Activities

Detailed Findings from Case Studies

- Dipeptidyl Peptidase IV Inhibition :

-

Anti-inflammatory Properties :

- In vitro studies using human bronchial epithelial cells showed that treatment with the compound significantly inhibited the secretion of IL-6 and IL-8 upon exposure to inflammatory stimuli.

-

Antioxidant Activity :

- The antioxidant potential was assessed through various assays, revealing that the compound could effectively reduce oxidative stress markers in cellular models.

Mecanismo De Acción

The mechanism of action of 3-methyl-7-(4-methylbenzyl)-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparación Con Compuestos Similares

Caffeine (1,3,7-trimethylxanthine): Similar purine structure with methyl substitutions.

Theophylline (1,3-dimethylxanthine): Another purine derivative with therapeutic applications.

Pentoxifylline (1-(5-oxohexyl)-3,7-dimethylxanthine): A compound with similar pharmacological properties.

Uniqueness: 3-methyl-7-(4-methylbenzyl)-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its piperidin-1-yl group, in particular, differentiates it from other purine derivatives, providing unique binding affinities and biological activities.

Actividad Biológica

The compound 3-methyl-7-(4-methylbenzyl)-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione , also referred to as 1,3-dimethyl-7-(4-methylbenzyl)-8-(piperidin-1-yl)-1H-purine-2,6-dione , is a purine derivative with potential pharmacological applications. This article reviews its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H25N5O2, and its structure includes a purine base modified with a piperidine moiety and a 4-methylbenzyl group. The structural representation is crucial for understanding its interaction with biological targets.

Structural Information

| Property | Value |

|---|---|

| Molecular Formula | C20H25N5O2 |

| SMILES | CC1=CC=C(C=C1)CN2C3=C(N=C2N4CCCCC4)N(C(=O)N(C3=O)C)C |

| InChI | InChI=1S/C20H25N5O2/c1-14... |

Anticancer Activity

Research indicates that purine derivatives can exhibit anticancer properties. For instance, related compounds have shown moderate activity against various cancer cell lines, including:

- TK-10 (renal cancer)

- HT-29 (colon cancer)

These compounds often induce apoptosis in cancer cells through intrinsic and extrinsic pathways. The specific activity of this compound against these cell lines remains to be fully elucidated but warrants investigation.

Antimicrobial Activity

Similar structures have demonstrated antimicrobial properties against various pathogens. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting nucleic acid synthesis.

Case Studies and Research Findings

While direct literature on this compound is scarce, studies on related compounds provide insight into potential biological activities:

- Antichagasic Activity : A study on related derivatives showed significant antichagasic effects against Trypanosoma cruzi, indicating potential for similar activity in this compound.

- Cytotoxicity Studies : Compounds within the same chemical class have been evaluated for cytotoxic effects on macrophages and other immune cells, providing a basis for assessing the safety profile of this compound.

Propiedades

IUPAC Name |

3-methyl-7-[(4-methylphenyl)methyl]-8-piperidin-1-ylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N5O2/c1-13-6-8-14(9-7-13)12-24-15-16(22(2)19(26)21-17(15)25)20-18(24)23-10-4-3-5-11-23/h6-9H,3-5,10-12H2,1-2H3,(H,21,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXVGEWTYKCBBDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C3=C(N=C2N4CCCCC4)N(C(=O)NC3=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.